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Compound of Interest

Compound Name:
5-Chloro-4-hydroxy-2H-chromen-

2-one

CAS No.: 54311-48-7

Cat. No.: B1505754

Get Quote

The 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin) core is a privileged scaffold in

medicinal chemistry and organic synthesis.[1][2] This benzopyran-2-one framework is the

structural nucleus of numerous natural products and synthetic compounds exhibiting a vast

spectrum of pharmacological activities.[1] Historically, derivatives of this scaffold, most notably

warfarin, have been cornerstones of anticoagulant therapy.[1] Beyond this classical application,

the 4-hydroxycoumarin family has demonstrated significant potential as antibacterial, antiviral,

antifungal, antitumor, and anti-inflammatory agents.[1][3][4]

The reactivity of the 4-hydroxycoumarin system, particularly the nucleophilic character of the

C3 position and the acidity of the 4-hydroxyl group, makes it a versatile starting point for the

synthesis of diverse heterocyclic compounds.[1] This guide focuses on a specific, halogenated

derivative: 5-Chloro-4-hydroxy-2H-chromen-2-one. The introduction of a chlorine atom at the

5-position of the aromatic ring significantly modulates the electronic properties and,

consequently, the reactivity and biological profile of the molecule. This document serves as a

technical resource, providing an in-depth analysis of its synthesis, physicochemical

characteristics, spectral properties, and chemical reactivity to support its application in research

and drug development.
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Synthesis and Mechanism
The synthesis of 4-hydroxycoumarins is well-established, with several named reactions

providing access to this scaffold, including the Pechmann, Perkin, Knoevenagel, and Wittig

reactions.[5][6] For the synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one, a common and

efficient approach involves the condensation of a substituted phenol with a malonic acid

derivative, followed by intramolecular cyclization.

A plausible and widely utilized method is the reaction of an appropriately substituted phenol

with diethyl malonate, which undergoes cyclization at high temperatures, often referred to as

the von Pechmann condensation, although this name is more strictly applied to reactions with

β-keto esters. The key starting material for the target molecule would be a 2-halophenol

derivative which can react with malonic esters to undergo cyclization.

Illustrative Synthetic Protocol: Cyclocondensation
This protocol describes a general procedure for the synthesis of 4-hydroxycoumarins that can

be adapted for 5-Chloro-4-hydroxy-2H-chromen-2-one, likely starting from 2-chlorophenol

and diethyl malonate under thermal conditions, which would then require a subsequent

reaction to form the lactone. A more direct route often involves the reaction of a substituted

methyl salicylate with phenyl acetic acid derivatives in the presence of a dehydrating agent like

phosphorous oxychloride, followed by cyclization.[6]

Step-by-Step Methodology:

Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine methyl 2-hydroxybenzoate (or a suitable chlorinated precursor) and

phenylacetic acid in a solvent such as pyridine.

Dehydration/Condensation: Cool the mixture in an ice bath and slowly add a dehydrating

agent like phosphorous oxychloride.

Cyclization: After the initial reaction, add a base such as potassium hydroxide in pyridine to

facilitate the intramolecular Dieckmann-like condensation, forming the 4-hydroxycoumarin

ring system.[6]
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Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and

acidified to precipitate the crude product. The solid is then collected by filtration, washed with

water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final

product.

Reaction Mechanism Workflow
The formation of the 4-hydroxycoumarin ring from a methyl salicylate precursor and an acetic

acid derivative involves an initial esterification followed by a base-catalyzed intramolecular

cyclization (a Dieckmann condensation).
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Caption: Generalized workflow for 4-hydroxycoumarin synthesis.

Core Chemical and Physical Properties
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The fundamental physicochemical properties of 5-Chloro-4-hydroxy-2H-chromen-2-one are

summarized below. This data is essential for designing experimental conditions, including

solvent selection and purification strategies.

Property Value Reference

CAS Number 54311-48-7 [7][8][9]

Molecular Formula C₉H₅ClO₃

Molecular Weight 196.59 g/mol

Appearance White to off-white solid General observation

Melting Point

Data not widely published;

expected to be a high-melting

solid

Solubility

Soluble in DMSO, DMF;

sparingly soluble in alcohols;

insoluble in water

[7]

Spectral Data and Structural Elucidation
Structural confirmation of 5-Chloro-4-hydroxy-2H-chromen-2-one relies on a combination of

spectroscopic techniques. The data presented here are based on the known spectra of the

parent 4-hydroxycoumarin and predicted shifts due to the 5-chloro substituent.[1]
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Technique Feature
Expected Chemical
Shift / Wavenumber

Interpretation

¹H NMR (DMSO-d₆) -OH
> 10 ppm (broad

singlet)

Acidic proton of the

enolic hydroxyl group.

H-3 ~5.7 ppm (singlet)
Vinylic proton on the

pyrone ring.

H-6, H-7, H-8
~7.2 - 7.9 ppm

(multiplets)

Aromatic protons. The

chlorine at C-5 will

induce downfield

shifts and alter

coupling patterns

compared to the

parent compound.

¹³C NMR (DMSO-d₆) C-2 (C=O) ~163 ppm
Carbonyl carbon of

the lactone.

C-4 (C-OH) ~161 ppm
Enolic carbon bearing

the hydroxyl group.

C-5 to C-10 ~110 - 153 ppm

Aromatic carbons. C-5

(bearing Cl) will be

significantly shifted.

C-3 ~103 ppm

Vinylic carbon

adjacent to the

carbonyl group.

IR (KBr) O-H stretch
3300 - 3500 cm⁻¹

(broad)

Intramolecular

hydrogen bonding of

the hydroxyl group.

C=O stretch ~1660 cm⁻¹

Lactone carbonyl

stretching frequency.

[1]

C=C stretch ~1530-1620 cm⁻¹

Aromatic and pyrone

ring double bond

stretching.[1]
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Mass Spec (EI) [M]⁺ m/z 196 Molecular ion peak.

[M+2]⁺ m/z 198

Isotopic peak due to

³⁷Cl, with an intensity

of ~1/3 of the [M]⁺

peak.

Chemical Reactivity and Derivatization Potential
The chemical behavior of 5-Chloro-4-hydroxy-2H-chromen-2-one is governed by the

interplay of the acidic 4-hydroxyl group, the nucleophilic C3 position, and the electrophilic

aromatic ring.

Key Reaction Pathways
Tautomerism and Acidity: The molecule exists in tautomeric equilibrium between the 4-

hydroxy-2-pyrone form and the 2,4-chromanedione form. The hydroxyl proton is acidic and

can be readily removed by a base to form a resonance-stabilized anion, which is a key

intermediate for many reactions.

C3-Alkylation/Acylation: The C3 position is highly nucleophilic, especially after deprotonation

of the 4-OH group. It readily participates in C-C and C-heteroatom bond-forming reactions.

This is the most common site for derivatization to build molecular complexity.[1] For example,

it undergoes alkylation with benzylic alcohols in the presence of an acid catalyst.[1]

Condensation Reactions: The active methylene character of the C3 position allows for

Knoevenagel-type condensation reactions with aldehydes and ketones, leading to 3-

substituted derivatives.[1]

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic

substitution (e.g., nitration). The directing effects of the existing chloro- and oxygen-

containing groups will determine the position of the incoming electrophile. For instance,

nitration of the parent 4-hydroxycoumarin can yield the 3-nitro or 6-nitro derivative depending

on the reaction conditions.[1]

Caption: Key reactive sites of the 5-Chloro-4-hydroxycoumarin scaffold.
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Applications in Drug Discovery and Research
The incorporation of a chlorine atom onto the 4-hydroxycoumarin scaffold can enhance

biological activity, improve pharmacokinetic properties, or provide a handle for further chemical

modification. While specific studies on 5-Chloro-4-hydroxy-2H-chromen-2-one are not

extensively documented in mainstream literature, the activities of related chlorinated coumarins

and benzamides provide strong rationale for its investigation.

Antibacterial Agents: Many coumarin derivatives exhibit potent antibacterial activity.[10][11]

The chloro-substituent can enhance lipophilicity, potentially improving cell membrane

penetration and leading to increased efficacy against both Gram-positive and Gram-negative

bacteria.

Antiviral Research: Chlorinated benzamide analogues, which share structural similarities,

have been identified as potent inhibitors of human adenovirus (HAdV).[12] This suggests that

5-Chloro-4-hydroxy-2H-chromen-2-one could serve as a valuable scaffold for the

development of novel antiviral agents.

Anticancer Potential: The 2H-chromen-2-one framework is present in numerous compounds

tested for anticancer properties.[13] Derivatives have been shown to induce apoptosis and

arrest the cell cycle in various cancer cell lines.[4]

Synthetic Building Block: Beyond its intrinsic activity, this molecule is a crucial intermediate.

The defined substitution pattern allows for the regioselective synthesis of more complex

molecules, making it a valuable tool for building libraries of compounds for high-throughput

screening.

Conclusion
5-Chloro-4-hydroxy-2H-chromen-2-one is a synthetically accessible and highly versatile

heterocyclic compound. Its chemical properties—defined by the acidic hydroxyl group, the

nucleophilic C3 position, and the electronically modified aromatic ring—make it an attractive

scaffold for chemical derivatization. For researchers in medicinal chemistry and drug

development, it represents a promising starting point for the design and synthesis of novel

therapeutic agents, particularly in the areas of infectious diseases and oncology. This guide
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provides the foundational chemical knowledge necessary to effectively utilize this compound in

a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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